molecular formula C22H21ClO5 B4937525 Propyl 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate

Propyl 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate

Cat. No.: B4937525
M. Wt: 400.8 g/mol
InChI Key: AUAAFWBQGUGCOQ-UHFFFAOYSA-N
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Description

Propyl 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound. This reaction is often catalyzed by a base such as potassium carbonate or sodium hydroxide.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with propyl 2-bromobutanoate. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Propyl 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

    Industry: In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of propyl 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes involved in key biological processes. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways. This can result in various physiological responses, such as anti-inflammatory or antioxidant effects.

    Gene Expression Modulation: The compound may influence the expression of certain genes involved in inflammation, oxidative stress, or other biological processes. This can lead to changes in the levels of specific proteins and ultimately affect cellular function.

Comparison with Similar Compounds

Propyl 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Propyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate: This compound differs in the position of the chlorine atom on the phenyl ring. The change in position can affect the compound’s reactivity and biological activity.

    Propyl 2-[3-(2-bromophenyl)-4-oxochromen-7-yl]oxybutanoate: This compound has a bromine atom instead of a chlorine atom

    Propyl 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxyacetate: This compound has an acetate group instead of a butanoate group. The difference in the ester group can affect the compound’s solubility, stability, and biological activity.

Properties

IUPAC Name

propyl 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClO5/c1-3-11-26-22(25)19(4-2)28-14-9-10-16-20(12-14)27-13-17(21(16)24)15-7-5-6-8-18(15)23/h5-10,12-13,19H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAAFWBQGUGCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(CC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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